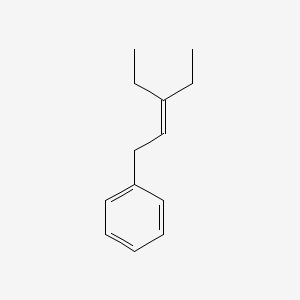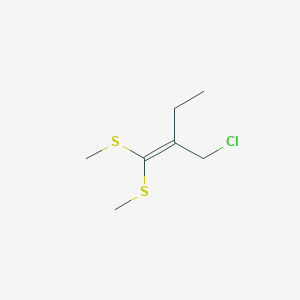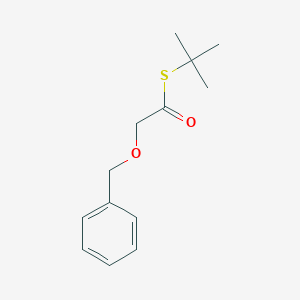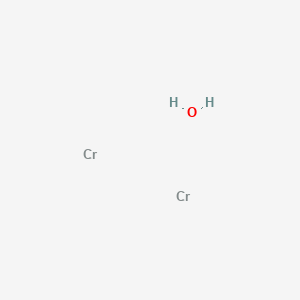
Gold(1+) bromo(oxo)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold(1+) bromo(oxo)methanide is an organometallic compound that features a gold atom in the +1 oxidation state, bonded to a bromine atom and an oxomethanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gold(1+) bromo(oxo)methanide can be synthesized through several methods. One common approach involves the reaction of gold(I) chloride with a suitable brominating agent in the presence of an oxomethanide precursor. The reaction typically occurs under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation of the gold(I) center.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and allows for large-scale production. The use of automated systems can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Gold(1+) bromo(oxo)methanide undergoes various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to elemental gold or other gold(I) species.
Substitution: The bromine atom can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Nucleophiles such as thiols or phosphines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) bromide, while substitution reactions can produce various gold(I) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Gold(1+) bromo(oxo)methanide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes at the molecular level.
Medicine: Gold compounds, including this compound, are being investigated for their potential therapeutic effects, particularly in the treatment of cancer and rheumatoid arthritis.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism by which Gold(1+) bromo(oxo)methanide exerts its effects involves the interaction of the gold(I) center with various molecular targets. In catalysis, the gold(I) center can activate substrates by coordinating to electron-rich sites, facilitating bond formation or cleavage. In biological systems, the compound may interact with proteins or nucleic acids, altering their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Gold(1+) bromo(oxo)methanide can be compared with other gold(I) compounds, such as gold(I) chloride and gold(I) thiolate complexes. While all these compounds feature gold in the +1 oxidation state, this compound is unique due to the presence of the oxomethanide group, which imparts distinct reactivity and stability. Similar compounds include:
Gold(I) chloride: Used in catalysis and as a precursor for other gold compounds.
Gold(I) thiolate complexes: Known for their stability and use in medicinal chemistry.
Eigenschaften
CAS-Nummer |
134789-10-9 |
|---|---|
Molekularformel |
CAuBrO |
Molekulargewicht |
304.88 g/mol |
IUPAC-Name |
bromomethanone;gold(1+) |
InChI |
InChI=1S/CBrO.Au/c2-1-3;/q-1;+1 |
InChI-Schlüssel |
SEHNENDZBMDRHK-UHFFFAOYSA-N |
Kanonische SMILES |
[C-](=O)Br.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)



![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)

silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)


